Pht-Gly-Beta-Ala-Oh
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pht-Gly-Beta-Ala-Oh typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often include the use of reagents such as dicyclohexylcarbodiimide for the activation of carboxyl groups and tert-butoxycarbonyl for the protection of amino groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Pht-Gly-Beta-Ala-Oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pht-Gly-Beta-Ala-Oh has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Plays a role in studying protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Pht-Gly-Beta-Ala-Oh involves its interaction with specific molecular targets, primarily through the formation of peptide bonds. The compound acts as a substrate in enzymatic reactions, facilitating the synthesis of peptides and proteins. The pathways involved include the activation of carboxyl groups and the protection of amino groups to ensure selective peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
N-Phthaloyl-glycine: Similar in structure but lacks the beta-alanine moiety.
N-Phthaloyl-beta-alanine: Contains the beta-alanine moiety but not the glycine component.
Uniqueness
Pht-Gly-Beta-Ala-Oh is unique due to its combination of glycine and beta-alanine moieties, which allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds .
Biological Activity
Pht-Gly-Beta-Ala-OH, also known as phenylthio-glycyl-beta-alanine, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure comprising a phenylthio group attached to a glycine and beta-alanine moiety. Its chemical properties allow it to interact with various biological targets, making it a subject of interest in peptide research and drug development.
- Chemical Formula : C₉H₁₁N₃O₂S
- CAS Number : 17896-84-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Peptide Mimicry : The compound can mimic natural peptides, potentially influencing receptor interactions and signaling pathways.
- Modulation of Enzyme Activity : It may act as an inhibitor or activator for specific enzymes involved in metabolic processes.
- Cell Signaling : By interacting with cellular receptors, it can modulate intracellular signaling pathways, affecting cell proliferation and differentiation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Research indicates that the compound has antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in PLOS ONE evaluated the antimicrobial effects of various peptide analogs, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential application in clinical settings for infection control .
- Cancer Cell Apoptosis : A research article explored the cytotoxic effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound led to increased apoptosis rates compared to control groups, suggesting its potential as a chemotherapeutic agent .
Biological Activities of this compound
Properties
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDVIRGCVDRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325641 | |
Record name | Pht-Gly-Beta-Ala-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17896-84-3 | |
Record name | 17896-84-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pht-Gly-Beta-Ala-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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